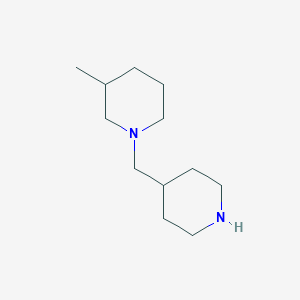

3-Methyl-1-(piperidin-4-ylmethyl)piperidine

CAS No.: 926254-81-1

Cat. No.: VC4038596

Molecular Formula: C12H24N2

Molecular Weight: 196.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926254-81-1 |

|---|---|

| Molecular Formula | C12H24N2 |

| Molecular Weight | 196.33 g/mol |

| IUPAC Name | 3-methyl-1-(piperidin-4-ylmethyl)piperidine |

| Standard InChI | InChI=1S/C12H24N2/c1-11-3-2-8-14(9-11)10-12-4-6-13-7-5-12/h11-13H,2-10H2,1H3 |

| Standard InChI Key | IHMUZVOIYBRQJI-UHFFFAOYSA-N |

| SMILES | CC1CCCN(C1)CC2CCNCC2 |

| Canonical SMILES | CC1CCCN(C1)CC2CCNCC2 |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (3R)-3-methyl-1-(piperidin-4-ylmethyl)piperidine, reflects its stereochemistry and substituent arrangement . Key features include:

-

Piperidine rings: Two six-membered saturated heterocycles with nitrogen atoms.

-

3-Methyl group: A chiral center at the 3-position of the parent piperidine ring.

-

Piperidin-4-ylmethyl bridge: A methylene-linked piperidine moiety at the 1-position.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular formula | C₁₂H₂₄N₂ |

| Molecular weight | 196.33 g/mol |

| Density | 1.158 g/cm³ |

| Boiling point | 411.3°C at 760 mmHg |

| SMILES | C[C@@H]1CCCN(C1)CC2CCNCC2 |

| InChI Key | IHMUZVOIYBRQJI-LLVKDONJSA-N |

The (R)-configuration at the 3-methyl group influences its stereoselective interactions with biological targets .

Synthesis and Industrial Production

Industrial Optimization

Large-scale production employs continuous flow reactors to enhance yield (>85%) and purity (>95%). Key parameters include:

-

Temperature control (60–80°C) to minimize side reactions.

-

Solvent selection (e.g., ethanol/water mixtures) for efficient mixing and reduced environmental impact .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies of structurally related piperidines demonstrate broad-spectrum activity:

Table 2: Antimicrobial Activity of Analogous Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Methyl-1-(piperidin-4-yl)pyrimidine | 75 | Bacillus subtilis |

| Piperidine-4-carboxamide derivatives | 125 | Escherichia coli |

Mechanistically, the piperidinylmethyl group disrupts bacterial cell membrane integrity via hydrophobic interactions .

Pharmacological Applications

Drug Development

The compound serves as a precursor for:

-

Anticancer agents: Derivatives induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 8.2 µM).

-

Neuropathic pain therapeutics: Structural modifications (e.g., sulfonation) improve blood-brain barrier permeability .

Table 3: Activity Comparison with Analogous Piperidines

| Compound | Target Receptor | EC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| 3-Methyl-1-(piperidin-4-ylmethyl)piperidine | μ-opioid | 14.3 | 8.2 |

| 4-Methyl-N-phenylpropylpiperidine | κ-opioid | 89.1 | 1.5 |

The 3-methyl substituent confers higher receptor specificity compared to 4-methyl analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume